tert-Butyl 2-(aminooxy)-4-methylpentanoate
Description
tert-Butyl 2-(aminooxy)-4-methylpentanoate is an organic compound that features a tert-butyl ester group, an aminooxy group, and a methylpentanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Properties
Molecular Formula |
C10H21NO3 |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
tert-butyl 2-aminooxy-4-methylpentanoate |
InChI |
InChI=1S/C10H21NO3/c1-7(2)6-8(14-11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3 |
InChI Key |
DQKAKEXCYLQWDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)(C)C)ON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(aminooxy)-4-methylpentanoate typically involves the reaction of tert-butyl 2-bromoacetate with an aminooxy compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually stirred at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production and better control over reaction parameters, leading to higher efficiency and sustainability compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(aminooxy)-4-methylpentanoate undergoes various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminooxy group can yield nitroso or nitro compounds, while reduction of the ester group results in the formation of alcohols.
Scientific Research Applications
tert-Butyl 2-(aminooxy)-4-methylpentanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminooxy)-4-methylpentanoate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the formation of oxime derivatives. This reactivity is exploited in various biochemical assays and synthetic applications .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromoacetate: Similar in structure but lacks the aminooxy group.
tert-Butyl 2-bromoacetate: Used as a precursor in the synthesis of tert-Butyl 2-(aminooxy)-4-methylpentanoate.
tert-Butyl (substituted benzamido)phenylcarbamate: Contains a tert-butyl group but has different functional groups and applications.
Uniqueness
This compound is unique due to the presence of both the tert-butyl ester and aminooxy groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications .
Biological Activity
Tert-butyl 2-(aminooxy)-4-methylpentanoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 185.29 g/mol. The compound features an aminooxy functional group, which is significant for its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways. Its structure allows it to act as a substrate or inhibitor for various enzymes involved in metabolic processes.
In Vitro Studies
In vitro studies are essential for understanding the pharmacological potential of this compound.
- Metabolic Stability : A study highlighted that modifications in the tert-butyl group can enhance metabolic stability, which is crucial for maintaining effective concentrations of the drug in vivo . The stability profile can influence the drug's pharmacokinetics and overall efficacy.
| Compound | Metabolic Stability (t½ in HLM) | CYP Inhibition (IC50) |
|---|---|---|
| This compound | TBD | >50 μM |
| Analog A | 63 min | >50 μM |
| Analog B | 114 min | >50 μM |
Case Studies
Several studies have explored compounds structurally related to this compound, providing insights into its potential applications:
- Antimicrobial Activity :
- Inflammatory Response Modulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
